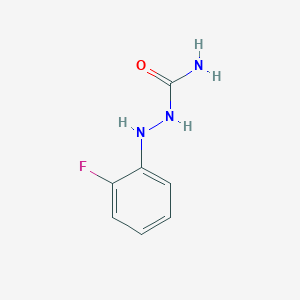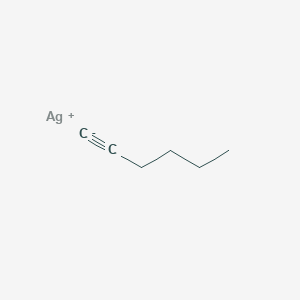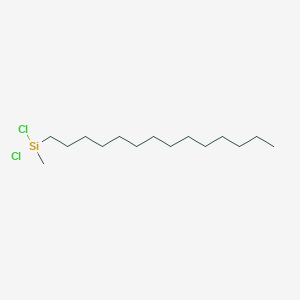![molecular formula C19H13BrN2 B14610780 9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- CAS No. 57555-33-6](/img/structure/B14610780.png)
9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a carbazole core with an amine group at the 3-position and a 4-bromophenylmethylene substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- typically involves the condensation of 9H-carbazol-3-amine with 4-bromobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, and under reflux conditions in an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the imine bond, converting it back to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitroso derivatives.
Reduction: Conversion to secondary amines.
Substitution: Introduction of various functional groups on the phenyl ring.
科学的研究の応用
9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- is not fully elucidated. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
9H-Carbazol-3-amine: A simpler derivative without the 4-bromophenylmethylene substituent.
9-Ethyl-9H-carbazol-3-amine: Features an ethyl group instead of the bromophenylmethylene group.
3-Amino-9-ethylcarbazole: Another derivative with an ethyl group at the 9-position.
Uniqueness
The presence of the 4-bromophenylmethylene group in 9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- imparts unique chemical and physical properties, such as increased molecular weight and potential for additional functionalization through the bromine atom. This makes it a versatile intermediate for further chemical modifications and applications in various fields.
特性
CAS番号 |
57555-33-6 |
|---|---|
分子式 |
C19H13BrN2 |
分子量 |
349.2 g/mol |
IUPAC名 |
1-(4-bromophenyl)-N-(9H-carbazol-3-yl)methanimine |
InChI |
InChI=1S/C19H13BrN2/c20-14-7-5-13(6-8-14)12-21-15-9-10-19-17(11-15)16-3-1-2-4-18(16)22-19/h1-12,22H |
InChIキー |
CXDFVUWWRYSMAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=CC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)

![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)



![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)



